Chemical structure analysis of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide
Chemical structure analysis of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide
An In-depth Technical Guide to the Chemical Structure Analysis of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide
Introduction
In the landscape of modern drug discovery and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide, a compound of interest due to its functionalized nature as a haloacetamide. Haloacetamides are recognized as an emerging class of nitrogenous disinfection byproducts in drinking water, with some demonstrating notable cytotoxicity and genotoxicity, making their accurate identification crucial.[1][2][3]
This document is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of an analytical scientist. We will explore the core spectroscopic techniques—Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—not merely as data acquisition steps, but as interconnected tools for deductive reasoning. For each technique, we will delve into the causality behind the experimental choices and the interpretation of the resulting data, providing a self-validating system for confirming the molecule's identity.
Molecular Profile:
| Property | Value | Source |
|---|---|---|
| Compound Name | 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide | PubChemLite[4] |
| Molecular Formula | C₅H₁₀BrNO₂ | PubChemLite[4] |
| Molecular Weight | 195.04 g/mol | - |
| Monoisotopic Mass | 194.98949 Da | PubChemLite[4] |
| SMILES | CN(CCO)C(=O)CBr | PubChemLite[4] |
| InChIKey | LDJNBNVLXJQUID-UHFFFAOYSA-N | PubChemLite[4] |
Figure 1: Chemical structure of 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide.
Part 1: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale
Our analytical journey begins with Infrared (IR) Spectroscopy. This technique is our first-pass screening tool, chosen for its unparalleled ability to rapidly identify the presence or absence of key functional groups. By measuring the vibrations of bonds within the molecule, we can quickly confirm the existence of the hydroxyl (-OH), amide (C=O), and carbon-bromine (C-Br) moieties, which are the defining features of our target compound. The presence of strong, polar bonds like C=O and O-H results in prominent, easily identifiable absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
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Sample Preparation: Place a small amount (1-2 mg) of the solid 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide, or a single drop if it is a low-melting solid or oil, directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
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Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
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Data Processing: Perform an ATR correction and baseline correction using the instrument's software.
Expected Data & Interpretation
The IR spectrum provides a distinct fingerprint of the molecule's functional groups.
| Expected Absorption (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Interpretation |
| 3500 - 3200 (Broad) | O-H Stretch | Alcohol | The broadness of this band is a classic indicator of intermolecular hydrogen bonding, strongly suggesting the presence of the hydroxyl group.[5] |
| 2960 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | These absorptions confirm the presence of the aliphatic carbon-hydrogen backbone of the molecule. |
| 1680 - 1630 (Strong) | C=O Stretch (Amide I Band) | Tertiary Amide | This very strong absorption is characteristic of an amide carbonyl. For a tertiary amide, it is typically found in this region. The position can be slightly lower than in ketones due to the resonance effect with the nitrogen lone pair.[6] |
| 1460 - 1370 | C-H Bend | Alkane (CH₂, CH₃) | Bending vibrations that further confirm the aliphatic nature. |
| 1260 - 1000 | C-N Stretch & C-O Stretch | Amine & Alcohol | These stretches occur in the fingerprint region and confirm the C-N and C-O single bonds. |
| 690 - 550 | C-Br Stretch | Alkyl Halide | The presence of a band in this region is indicative of the carbon-bromine bond. |
The absence of N-H stretching bands (typically two bands for a primary amide around 3350 and 3180 cm⁻¹ or one for a secondary amide around 3300 cm⁻¹) is a crucial piece of evidence.[6] This confirms the tertiary nature of the amide, which is consistent with the proposed N,N-disubstituted structure.
Part 2: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)
Expertise & Rationale
Having confirmed the functional groups, we turn to Mass Spectrometry to determine the molecule's exact mass and to gain structural insights from its fragmentation pattern. MS is indispensable for verifying the molecular formula.[7] We will employ a high-resolution mass spectrometer (HRMS), which provides mass measurements accurate to several decimal places, allowing for the unambiguous determination of the elemental composition.[8] Furthermore, the fragmentation pattern acts as a molecular puzzle, revealing how the atoms are connected.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Chromatographic Separation: Inject a small volume (1-5 µL) into an LC system equipped with a C18 column. This step is crucial for separating the analyte from any potential impurities.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode. ESI is a soft ionization technique that is well-suited for polar molecules and typically keeps the molecular ion intact.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in full scan mode to detect the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides detailed structural information.
Expected Data & Interpretation
Full Scan HRMS: The most critical observation is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic isotopic pattern for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 Da.
| Ion Adduct | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Interpretation |
| [M+H]⁺ | 195.9968 | 197.9947 | Protonated molecular ion. The 1:1 isotopic doublet is definitive proof of the presence of one bromine atom. The accurate mass confirms the elemental formula C₅H₁₁BrNO₂⁺. |
| [M+Na]⁺ | 217.9787 | 219.9767 | Sodiated adduct, commonly observed with ESI, provides further confirmation of the molecular weight. |
Tandem MS (MS/MS) Fragmentation: Analysis of the fragment ions allows us to piece together the structure.
| Fragment m/z (⁷⁹Br) | Proposed Structure / Loss | Rationale |
| 152.0498 | [M+H - C₂H₄O]⁺ | Loss of ethylene oxide from the hydroxyethyl side chain. |
| 122.0127 | [M+H - Br]⁺ | Loss of the bromine atom as a radical (less common in ESI) or HBr. |
| 116.0342 | [C₃H₆NO₂]⁺ | Cleavage of the C-Br bond, resulting in the non-brominated portion of the molecule. |
| 88.0393 | [C₃H₆NO]⁺ | Alpha-cleavage next to the carbonyl, with loss of the bromomethyl group. |
| 44.0495 | [C₂H₆N]⁺ | Represents the N-methyl-N-ethyl fragment, a common fragment for N-substituted ethylamines. |
The presence of the bromine isotope pattern in fragments containing the bromoacetyl moiety and its absence in fragments from the hydroxyethyl side chain provides a powerful tool for localizing the bromine atom within the structure.
Part 3: Definitive Connectivity Mapping with NMR Spectroscopy
Expertise & Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation.[9] While IR confirms functional groups and MS provides the molecular formula, NMR reveals the precise carbon-hydrogen framework and the connectivity of the atoms. We will use both ¹H (proton) and ¹³C (carbon) NMR to create a complete and unambiguous picture of the molecule. For N-substituted acetamides, NMR is also sensitive to conformational isomers (rotamers) that arise from the restricted rotation around the amide C-N bond, which can provide advanced structural insights.[10]
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of the -OH proton, making it more easily observable.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
If the -OH proton is difficult to identify, perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C spectrum to determine the number of unique carbon environments and their chemical shifts.
-
Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like C=O) will be absent.
-
Expected Data & Interpretation
The combination of ¹H and ¹³C NMR data allows for a complete assignment of the structure. Note that due to restricted rotation around the amide bond, some peaks may appear broadened or as two distinct sets of signals for the two rotamers. The data below represents an averaged or major rotameric form.
¹H NMR Data (Predicted, in CDCl₃):
| Label | Assignment | Approx. δ (ppm) | Integration | Multiplicity | Rationale |
| a | -OH | ~2.5-3.5 | 1H | Broad Singlet | Chemical shift is variable and concentration-dependent. Broad due to hydrogen bonding and chemical exchange. Disappears upon D₂O shake. |
| b | -CH₂-Br | ~3.9 | 2H | Singlet | Deshielded by the adjacent electronegative bromine atom and the carbonyl group. Appears as a singlet as there are no protons on adjacent atoms. |
| c | -N-CH₂- | ~3.6 | 2H | Triplet | Adjacent to the electronegative nitrogen. Split into a triplet by the two neighboring protons of the -CH₂OH group (d). |
| d | -CH₂-OH | ~3.8 | 2H | Triplet | Deshielded by the adjacent hydroxyl group. Split into a triplet by the two neighboring protons of the -N-CH₂- group (c). |
| e | -N-CH₃ | ~3.1 | 3H | Singlet | Attached to nitrogen, appears as a sharp singlet. Two singlets may be observed if rotamers are present. |
¹³C NMR Data (Predicted, in CDCl₃):
| Label | Assignment | Approx. δ (ppm) | DEPT-135 | Rationale |
| 1 | C=O | ~167 | Absent | Typical chemical shift for a tertiary amide carbonyl carbon.[11] |
| 2 | -CH₂-Br | ~28 | Negative | Shielded relative to other carbons attached to heteroatoms, but downfield from a simple alkane due to the bromine. |
| 3 | -N-CH₂- | ~51 | Negative | Carbon adjacent to the amide nitrogen. |
| 4 | -CH₂-OH | ~60 | Negative | Carbon adjacent to the highly electronegative oxygen atom. |
| 5 | -N-CH₃ | ~36 | Positive | Carbon of the N-methyl group. |
Synthesis of Evidence: Final Structural Confirmation
The power of this multi-technique approach lies in the convergence of evidence. Each technique provides a unique piece of the puzzle, and together they create a self-validating, unambiguous structural assignment.
| Structural Feature | IR Evidence | MS Evidence | NMR Evidence |
| Molecular Formula: C₅H₁₀BrNO₂ | - | Accurate mass [M+H]⁺ at m/z 195.9968 / 197.9947 | Integration of ¹H signals (10H total); 5 unique signals in ¹³C spectrum. |
| -OH Group (Alcohol) | Broad O-H stretch (~3400 cm⁻¹) | Loss of H₂O or C₂H₄O in MS/MS | ¹H: Broad, exchangeable singlet. ¹³C: Signal at ~60 ppm. |
| -C=O Group (Tertiary Amide) | Strong C=O stretch (~1650 cm⁻¹); Absence of N-H stretch | Fragmentation pattern consistent with amide structure | ¹³C: Quaternary carbon signal at ~167 ppm. |
| -CH₂Br Group | C-Br stretch (~600 cm⁻¹) | 1:1 isotopic pattern for M⁺ and fragments containing Br | ¹H: Singlet at ~3.9 ppm. ¹³C: CH₂ signal at ~28 ppm. |
| -N(CH₃)(CH₂CH₂OH) Group | C-N stretches | Fragmentation yielding m/z 44 and 88 | ¹H: Correlated signals for N-CH₃ (singlet), N-CH₂ (triplet), and CH₂-OH (triplet). ¹³C: Signals at ~36, 51, and 60 ppm. |
Safety & Handling
As a Senior Application Scientist, it is imperative to ground our work in safe laboratory practices. While a specific safety data sheet (SDS) for 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide is not widely available, data for structurally related haloacetamides like 2-bromo-N-methylacetamide and 2-bromoacetamide indicate that these compounds should be handled with care.[12][13]
-
Hazards: Likely to be a skin, eye, and respiratory tract irritant.[14][15] May be harmful if swallowed or inhaled.
-
Precautions:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Always consult the supplier-specific SDS before handling any chemical.
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